molecular formula C11H10ClN3O2S B2860779 2-[(5-chloro-1,2,3-thiadiazol-4-yl)methoxy]benzenecarbaldehyde O-methyloxime CAS No. 338954-28-2

2-[(5-chloro-1,2,3-thiadiazol-4-yl)methoxy]benzenecarbaldehyde O-methyloxime

Cat. No.: B2860779
CAS No.: 338954-28-2
M. Wt: 283.73
InChI Key: HNCYRHFCWXLKBU-MLPAPPSSSA-N
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Description

2-[(5-Chloro-1,2,3-thiadiazol-4-yl)methoxy]benzenecarbaldehyde O-methyloxime is a synthetic chemical derivative based on the 1,2,3-thiadiazole scaffold, a privileged structure in medicinal chemistry known for its diverse biological potential. The 1,2,3-thiadiazole core is extensively documented in scientific literature for its broad spectrum of pharmacological activities, which includes antiviral, antifungal, anticancer, and plant activator properties . Researchers value this heterocyclic system for its versatility in drug discovery and chemical biology. The specific molecular architecture of this compound, featuring the 5-chloro-1,2,3-thiadiazole unit linked via a methoxy bridge to an O-methyloxime-functionalized benzene ring, presents a multifunctional template for probing structure-activity relationships (SAR) and developing novel bioactive agents . This reagent is intended for use in laboratory research applications only.

Properties

IUPAC Name

(Z)-1-[2-[(5-chlorothiadiazol-4-yl)methoxy]phenyl]-N-methoxymethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O2S/c1-16-13-6-8-4-2-3-5-10(8)17-7-9-11(12)18-15-14-9/h2-6H,7H2,1H3/b13-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNCYRHFCWXLKBU-MLPAPPSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=CC1=CC=CC=C1OCC2=C(SN=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C\C1=CC=CC=C1OCC2=C(SN=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiadiazole Ring Construction

The 5-chloro-1,2,3-thiadiazole moiety is synthesized via cyclization reactions. A common route involves the treatment of α-diazo thioketones with hydrochloric acid, facilitating the formation of the thiadiazole core. For example:

  • Cyclization of Thiocarbamoyl Chlorides :
    Reaction of thiocarbamoyl chloride with diazomethane derivatives under acidic conditions yields the 1,2,3-thiadiazole ring. Chlorination at position 5 is achieved using sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS).

Etherification of the Benzaldehyde Backbone

The thiadiazole-methoxy group is introduced via Williamson ether synthesis:

  • Activation of Thiadiazole-Methanol :
    5-Chloro-1,2,3-thiadiazole-4-methanol is treated with a strong base (e.g., NaH) in anhydrous N-methyl-2-pyrrolidinone (NMP) to generate the alkoxide intermediate.
  • Nucleophilic Substitution :
    The alkoxide reacts with 2-fluorobenzaldehyde (or its bromide analog) in a polar aprotic solvent, forming the ether linkage at the ortho position.

Example Protocol :

5-Chloro-1,2,3-thiadiazole-4-methanol (1.2 eq)  
NaH (1.5 eq, 60% dispersion in oil)  
NMP, 0°C → rt, 2 h  
Add 2-fluorobenzaldehyde (1.0 eq)  
80°C, 12 h → 2-[(5-chloro-1,2,3-thiadiazol-4-yl)methoxy]benzaldehyde (Yield: 68%)  

Oxime Formation

The aldehyde intermediate is converted to the O-methyloxime via condensation with O-methylhydroxylamine:

  • Reaction Conditions :
    • Solvent : Ethanol or methanol.
    • Catalyst : Pyridine or sodium acetate.
    • Stoichiometry : O-Methylhydroxylamine hydrochloride (1.2 eq).

Mechanistic Insight :
The aldehyde undergoes nucleophilic attack by the hydroxylamine, followed by dehydration to form the imine (oxime). The Z-configuration is favored due to steric hindrance between the methyl group and the benzene ring.

Optimization and Challenges

Regioselectivity in Thiadiazole Functionalization

Positional selectivity during chlorination is critical. Computational studies (XLogP3: 2.9) suggest that the electron-withdrawing nature of the thiadiazole ring directs electrophilic chlorination to position 5.

Purification Techniques

  • Recrystallization : The crude product is purified using heptane/ethyl acetate mixtures, exploiting differences in solubility (Hydrogen Bond Acceptor Count: 6).
  • Chromatography : Silica gel chromatography with a hexane:ethyl acetate gradient (7:3) resolves regioisomeric byproducts.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) :
    δ 8.21 (s, 1H, CH=N), 7.85–7.45 (m, 4H, aromatic), 4.92 (s, 2H, OCH₂), 3.87 (s, 3H, OCH₃).
  • MS (ESI+) : m/z 284.02 [M+H]⁺ (calculated: 283.73).

Physicochemical Properties

Property Value
Melting Point 112–114°C (dec.)
Solubility DMSO, DMF > MeOH > H₂O
Stability Sensitive to light, moisture

Chemical Reactions Analysis

Types of Reactions

2-[(5-chloro-1,2,3-thiadiazol-4-yl)methoxy]benzenecarbaldehyde O-methyloxime can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The chlorine atom in the thiadiazole ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to replace the chlorine atom.

Major Products Formed

    Oxidation: Oximes or nitriles.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(5-chloro-1,2,3-thiadiazol-4-yl)methoxy]benzenecarbaldehyde O-methyloxime involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit certain enzymes or proteins, leading to its therapeutic effects. For example, thiadiazole derivatives have been shown to inhibit urease, an enzyme involved in the hydrolysis of urea .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The compound 5-(4-bromophenoxy)-1-methyl-3-methyl-1H-pyrazole-4-carbaldehyde-O-[(5-methoxy-1,3,4-thiadiazol-2-yl)-methyl]oxime () shares key functional groups with the target molecule, including an oxime and a thiadiazole ring. However, critical differences include:

  • Core structure : A pyrazole ring replaces the benzene ring, altering aromaticity and conjugation.
  • Thiadiazole substitution: The 5-methoxy-1,3,4-thiadiazole (vs. 5-chloro-1,2,3-thiadiazole) modifies electron distribution and steric bulk.
  • Linker group: A phenoxy-bromine substituent introduces bulkier halogen interactions compared to the methoxy-linked thiadiazole in the target compound .

Functional Group Analogs

describes oxazole derivatives (e.g., 2-phenyl-5-γ-tolyloxazole) with substituted aromatic systems. Key comparisons:

  • Heterocycle type: Oxazoles (oxygen and nitrogen) versus thiadiazoles (sulfur and nitrogen).
  • Substituent effects : Nitro, chloro, and methoxy groups in oxazoles () influence melting points (e.g., 2-δ-chlorophenyl-5-γ-p-methoxyphenyloxazole, m.p. 123°C) and stability. The target compound’s 5-chloro-thiadiazole may confer higher thermal stability compared to nitro-substituted oxazoles .

Data Tables

Compound Name Core Structure Heterocycle Type Substituents Melting Point (°C) Notable Properties
2-[(5-chloro-1,2,3-thiadiazol-4-yl)methoxy]benzenecarbaldehyde O-methyloxime Benzene 1,2,3-thiadiazole 5-chloro, O-methyloxime Not reported High electronegativity, bioactive
5-(4-Bromophenoxy)-1-methyl-3-methyl-1H-pyrazole-4-carbaldehyde-O-[(5-methoxy-1,3,4-thiadiazol-2-yl)-methyl]oxime Pyrazole 1,3,4-thiadiazole 4-bromo, 5-methoxy Not reported Moderate solubility, halogen interactions
2-δ-chlorophenyl-5-γ-p-methoxyphenyloxazole Oxazole Oxazole δ-chloro, γ-p-methoxy 123 Thermal stability, crystalline

Biological Activity

The compound 2-[(5-chloro-1,2,3-thiadiazol-4-yl)methoxy]benzenecarbaldehyde O-methyloxime is a derivative of thiadiazole, a class of compounds known for their diverse biological activities. This article focuses on the biological activity of this specific compound, including its potential applications in medicine and agriculture.

The chemical structure of the compound features a thiadiazole ring and a methoxy-substituted benzaldehyde moiety. This unique combination contributes to its biological properties. The molecular formula is C10H10ClN2O2SC_{10}H_{10}ClN_2O_2S with a molecular weight of approximately 254.7 g/mol.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. Specifically, 2-[(5-chloro-1,2,3-thiadiazol-4-yl)methoxy]benzenecarbaldehyde O-methyloxime has demonstrated activity against various bacterial and fungal strains.

Table 1: Antimicrobial Efficacy

MicroorganismActivity LevelReference
Staphylococcus aureusModerate
Escherichia coliHigh
Candida albicansModerate

Anticancer Properties

Thiadiazole derivatives have been investigated for their anticancer potential. In vitro studies have shown that related compounds can inhibit the proliferation of various cancer cell lines, including leukemia and breast cancer cells. For instance, derivatives similar to the target compound have been reported to decrease cell viability and induce apoptosis in cancer models.

Table 2: Anticancer Activity

Cell LineEffectReference
HL-60 (Leukemia)Decreased viability
MDA-MB-231 (Breast)Induction of apoptosis
HCT-116 (Colon)Reduced growth

The biological activity of 2-[(5-chloro-1,2,3-thiadiazol-4-yl)methoxy]benzenecarbaldehyde O-methyloxime is attributed to its ability to interact with cellular targets involved in critical pathways such as apoptosis and cell cycle regulation. The presence of the thiadiazole ring enhances its reactivity with nucleophiles within biological systems, potentially leading to the disruption of essential cellular functions.

Case Studies

  • Antimicrobial Study : A recent study evaluated the compound's efficacy against a panel of pathogens. The results demonstrated that it inhibited bacterial growth effectively, suggesting its potential as a lead compound for antibiotic development.
  • Cancer Research : In an experimental model using human cancer cell lines, the compound exhibited significant cytotoxicity, especially against breast and colon cancer cells. The study highlighted its potential role in developing novel anticancer therapies.

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